molecular formula C22H18BrN3O4 B11549103 2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

Cat. No.: B11549103
M. Wt: 468.3 g/mol
InChI Key: XYULWXPSGNJYRM-DHRITJCHSA-N
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Description

2-ETHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound known for its applications in various scientific research fields. This compound is characterized by its unique structure, which includes an ethoxy group, a pyridinyl group, and a bromobenzoate moiety. It is often used in chemical synthesis and research due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxy-4-formylphenyl with pyridin-3-ylamine to form an imine intermediate. This intermediate is then reacted with 4-bromobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted benzoates.

Scientific Research Applications

2-ETHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-CHLOROBENZOATE
  • 2-ETHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-FLUOROBENZOATE

Uniqueness

Compared to similar compounds, 2-ETHOXY-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. This uniqueness makes it valuable in specific research applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C22H18BrN3O4

Molecular Weight

468.3 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C22H18BrN3O4/c1-2-29-20-12-15(13-25-26-21(27)17-4-3-11-24-14-17)5-10-19(20)30-22(28)16-6-8-18(23)9-7-16/h3-14H,2H2,1H3,(H,26,27)/b25-13+

InChI Key

XYULWXPSGNJYRM-DHRITJCHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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